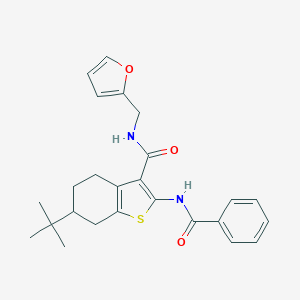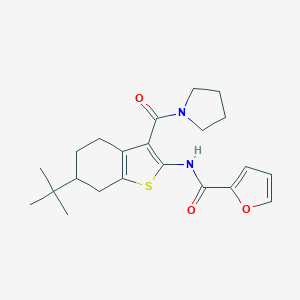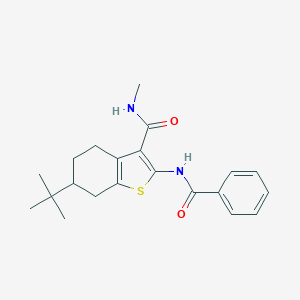![molecular formula C13H11N4O2+ B289498 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium](/img/structure/B289498.png)
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium (NBM) is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively investigated. In
Wirkmechanismus
The mechanism of action of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is not fully understood, but studies have suggested that the compound may interact with DNA and RNA, leading to the induction of apoptosis in cancer cells. The compound has also been shown to inhibit the activity of topoisomerase II, an enzyme that plays a key role in DNA replication and repair.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has a number of biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the activity of topoisomerase II, and act as a fluorescent probe for the detection of DNA and RNA. The compound has also been shown to have antioxidant properties and to inhibit the growth of certain bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium is its potential as a fluorescent probe for the detection of DNA and RNA, which could be useful in a variety of research applications. However, the compound has several limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium, including its potential as an antitumor agent, its use as a fluorescent probe for the detection of DNA and RNA, and its potential applications in the treatment of bacterial and fungal infections. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential as a therapeutic agent. Additionally, the development of new synthesis methods for 1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium could lead to the production of more potent and effective compounds.
Synthesemethoden
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium can be synthesized using a variety of methods, including the reaction between 4-nitro-1H-benzimidazole and 2-chloromethylpyridine hydrochloride, followed by the reduction of the resulting intermediate with sodium borohydride. Another method involves the reaction between 4-nitro-1H-benzimidazole and 2-bromomethylpyridine, followed by the reduction of the intermediate with lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-[(4-nitro-1H-benzimidazol-2-yl)methyl]pyridinium has been studied for its potential applications in scientific research, including its use as a fluorescent probe for the detection of DNA and RNA. The compound has also been investigated for its potential as an antitumor agent, with studies showing its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C13H11N4O2+ |
|---|---|
Molekulargewicht |
255.25 g/mol |
IUPAC-Name |
4-nitro-2-(pyridin-1-ium-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C13H11N4O2/c18-17(19)11-6-4-5-10-13(11)15-12(14-10)9-16-7-2-1-3-8-16/h1-8H,9H2,(H,14,15)/q+1 |
InChI-Schlüssel |
YYKHYAMLOLMVJQ-UHFFFAOYSA-N |
SMILES |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=[N+](C=C1)CC2=NC3=C(N2)C=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-tert-butyl-2-[(3-chlorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289415.png)

![6-tert-butyl-2-[(4-chlorobenzoyl)amino]-N-(2-hydroxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289421.png)
![6-tert-butyl-N-(2-hydroxyethyl)-2-[(4-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289422.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-fluorobenzamide](/img/structure/B289427.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-thiophenecarboxamide](/img/structure/B289428.png)

![6-tert-butyl-N,N-diethyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289430.png)
![N-{6-tert-butyl-3-[(diethylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289431.png)
![N-allyl-6-tert-butyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289432.png)
![N-{3-[(allylamino)carbonyl]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}-2-furamide](/img/structure/B289433.png)

![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B289436.png)
